molecular formula C6H7N B073674 N,N-Dideuterioaniline CAS No. 1122-59-4

N,N-Dideuterioaniline

Cat. No. B073674
CAS RN: 1122-59-4
M. Wt: 95.14 g/mol
InChI Key: PAYRUJLWNCNPSJ-ZSJDYOACSA-N
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Procedure details

diacetoxypalladium (0.303 g, 1.35 mmol) was added in one portion to a degassed mixture of 2,4-dichloropyridine (10 g, 67.57 mmol), aniline (6.29 g, 67.57 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (1.173 g, 2.03 mmol) and cesium carbonate (44.0 g, 135.14 mmol) in dioxane (250 mL) under argon. The resulting mixture was stirred at 100 °C for 24 hours. The mixture was then cooled to room temperature, filtered and concentrated to dryness to give the crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 5% MeOH in DCM. Pure fractions were evaporated to dryness to afford 4-chloro-N-phenylpyridin-2-amine (7.72 g, 55.8 %) as a pale orange solid.
Quantity
0.135 mol
Type
reagent
Reaction Step One
Quantity
0.25 L
Type
solvent
Reaction Step Two
Quantity
0.0676 mol
Type
reactant
Reaction Step Three
Quantity
0.0676 mol
Type
reactant
Reaction Step Four
Quantity
0.00203 mol
Type
catalyst
Reaction Step Five
Quantity
0.00135 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
94
reaction index
NAME
0.0 [Unassigned] Unrecognized
reaction type

Inputs

Step One
Name
Quantity
0.135 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.25 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.0676 mol
Type
reactant
Smiles
C1=CC=C(C=C1)N
Step Four
Name
Quantity
0.0676 mol
Type
reactant
Smiles
C1=CN=C(C=C1Cl)Cl
Step Five
Name
Quantity
0.00203 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.00135 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)NC2=NC=CC(=C2)Cl
Measurements
Type Value Analysis
YIELD 55.82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.